![molecular formula C23H18ClFN2O4S B2566912 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine CAS No. 895651-06-6](/img/structure/B2566912.png)
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chlorophenyl and fluorophenyl groups, sulfonation, and quinoline ring formation. Researchers have developed various synthetic routes, optimizing conditions for high yields and purity. Notably, the use of boronic esters in the synthesis of related compounds has been explored .
Scientific Research Applications
Potential Anticancer Applications
Research on similar sulfonamide derivatives has shown promising results in anticancer activities. For instance, sulfonamide derivatives were synthesized and screened for their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with some compounds showing potent activity (Ghorab et al., 2015) Ghorabetal.,2015. This suggests that derivatives of quinoline, including the compound , may hold potential for the development of new anticancer agents through modification and evaluation in similar frameworks.
Application in Organic Light-Emitting Devices (OLEDs)
Novel 1,8-naphthalimide derivatives, including those related to quinoline structures, have been explored for their application in organic light-emitting devices (OLEDs). These studies focus on the design and synthesis of compounds with specific electronic properties suitable for red-emissive OLEDs (Luo et al., 2015) Luoetal.,2015. The research indicates a potential pathway for the use of quinoline derivatives in the development of advanced materials for electronics and photonics.
Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives play significant roles in pharmaceutical drugs. A method for synthesizing 3-arylsulfonylquinoline derivatives has been developed, showcasing the compound's relevance in pharmaceutical applications (Zhang et al., 2016) Zhangetal.,2016. This highlights the importance of such compounds in creating new drugs with potential therapeutic benefits.
Antimicrobial Activity
Some quinazoline and quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds, through their structural modifications, exhibit significant potential as antimicrobial agents, suggesting an avenue for the development of new treatments against resistant bacterial strains (Ammar et al., 2020) Ammaretal.,2020.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O4S/c1-30-20-11-18-19(12-21(20)31-2)26-13-22(23(18)27-16-7-5-15(25)6-8-16)32(28,29)17-9-3-14(24)4-10-17/h3-13H,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLUGDXTJNKKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine |
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